molecular formula C23H25NO4 B5964179 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione

2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione

Cat. No. B5964179
M. Wt: 379.4 g/mol
InChI Key: KYQVGYNZHBZMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione, also known as DAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPC is a synthetic compound that belongs to the class of cyclohexanediones and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione is not fully understood. However, it has been suggested that 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione exerts its biological activities by modulating various signaling pathways in the body. 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT, in vitro and in vivo. In addition, 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been found to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione is its ability to exhibit multiple biological activities, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione. One potential area of research is the development of novel formulations of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione that can improve its solubility and bioavailability. Another area of research is the evaluation of the potential use of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione and its potential use in the treatment of cancer.

Synthesis Methods

The synthesis of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione involves the reaction of 3,4-dimethoxyphenethylamine with 5-phenyl-1,3-cyclohexanedione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione as a yellow crystalline solid.

Scientific Research Applications

2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. 2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-27-22-9-8-16(12-23(22)28-2)10-11-24-15-19-20(25)13-18(14-21(19)26)17-6-4-3-5-7-17/h3-9,12,15,18,25H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQVGYNZHBZMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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